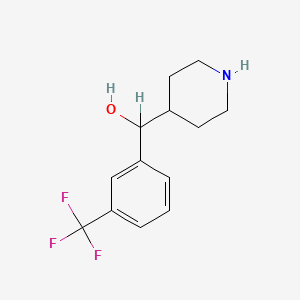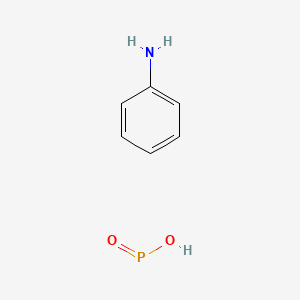
Anilinphosphinat
Übersicht
Beschreibung
Aniline phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to an aniline moiety
Wissenschaftliche Forschungsanwendungen
Aniline phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Aniline phosphinate derivatives are explored for their potential use in drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
Target of Action
Aniline phosphinate, like other phosphinates, is a bioisosteric group . Bioisosteres are substituents or functional groups which induce similar biological responses . .
Mode of Action
Phosphinates, including Aniline phosphinate, are known to interact with their targets by mimicking the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This allows them to play key roles in many different areas of life science .
Biochemical Pathways
Phosphinates are involved in various biochemical pathways. They are rarely encountered in living organisms but play significant roles when they do occur . For example, phosphonates, which are similar to phosphinates, are involved in the biosynthesis of antiviral and anticancer nucleotides, inhibitors of cholesterol biosynthesis, angiotensin-converting enzyme inhibitors, and bisphosphonates for the treatment of osteoporosis . .
Pharmacokinetics
Phosphinates, including Aniline phosphinate, are known to have certain pharmacokinetic properties. They carry one or two negative charges at physiological pH values, making them very polar . This high polarity can limit their membrane permeation and oral absorption . .
Result of Action
The result of Aniline phosphinate’s action is largely dependent on its interaction with its targets and the biochemical pathways it affects. As a bioisostere, it can induce similar biological responses to the molecules it mimics . .
Action Environment
The action, efficacy, and stability of Aniline phosphinate, like other phosphinates, can be influenced by various environmental factors. For example, the hydrolysis of phosphinates can take place under both acidic and basic conditions . .
Biochemische Analyse
Biochemical Properties
Aniline phosphinate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain proteolytic enzymes by binding to their active sites, thereby preventing the natural substrate from interacting with the enzyme . This interaction is significant as it can modulate the activity of these enzymes, potentially leading to therapeutic applications.
Cellular Effects
Aniline phosphinate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, aniline phosphinate can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Additionally, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.
Molecular Mechanism
The molecular mechanism of aniline phosphinate involves its interaction with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating them depending on the context. For instance, aniline phosphinate can inhibit proteolytic enzymes by binding to their active sites, preventing substrate interaction . This inhibition can lead to changes in cellular processes and functions. Additionally, aniline phosphinate can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aniline phosphinate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that aniline phosphinate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to aniline phosphinate in in vitro or in vivo studies has shown that it can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of aniline phosphinate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. It is crucial to determine the appropriate dosage to balance efficacy and safety in potential therapeutic applications.
Metabolic Pathways
Aniline phosphinate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by phosphonate and phosphinate metabolism pathways, involving enzymes such as phosphoenolpyruvate phosphomutase . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of aniline phosphinate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of aniline phosphinate within specific cellular compartments, influencing its activity and function.
Subcellular Localization
Aniline phosphinate’s subcellular localization is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aniline phosphinate can be synthesized through several methods. One common approach involves the reaction of aniline with phosphinic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of aniline phosphinate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Aniline phosphinate undergoes various chemical reactions, including:
Oxidation: Aniline phosphinate can be oxidized to form corresponding phosphinate oxides.
Reduction: Reduction reactions can convert aniline phosphinate to its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphinate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Phosphinate oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted aniline derivatives.
Vergleich Mit ähnlichen Verbindungen
Phosphonates: Similar to phosphinates but with a different phosphorus-oxygen bonding structure.
Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.
Phosphine oxides: Derived from the oxidation of phosphines.
Uniqueness: Aniline phosphinate is unique due to its specific combination of aniline and phosphinate groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
aniline;phosphenous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HO2P/c7-6-4-2-1-3-5-6;1-3-2/h1-5H,7H2;(H,1,2) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOOSTWEONVEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OP=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466061 | |
| Record name | Aniline phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82395-88-8 | |
| Record name | Aniline phosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


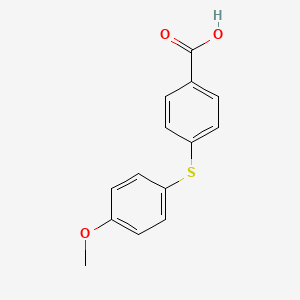
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)

![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)
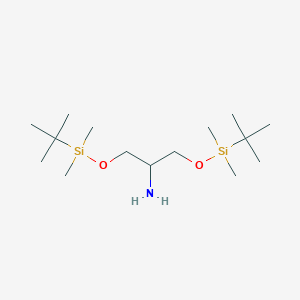
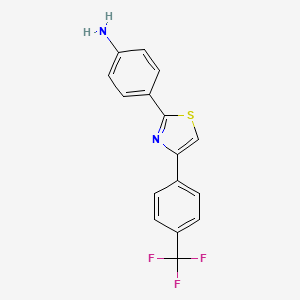
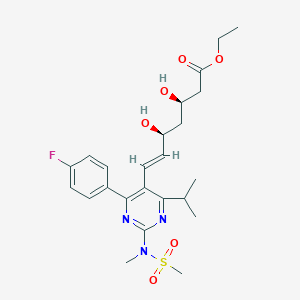
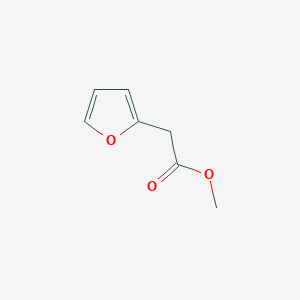

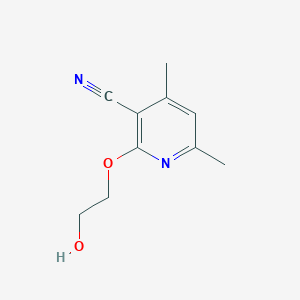
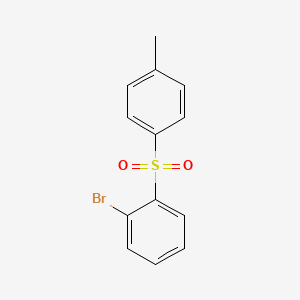
![4,10-dibromo-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1312789.png)
